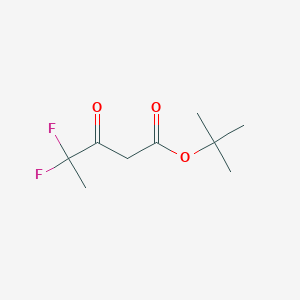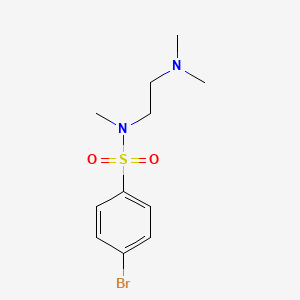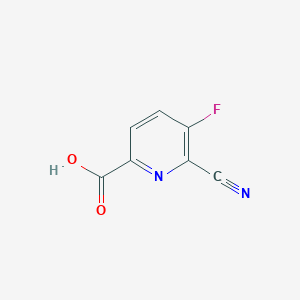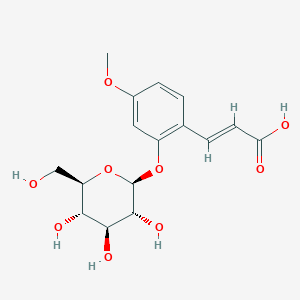
8-bromo-2-(4-pyridinyl)Quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(4-pyridinyl)Quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 8th position and a pyridinyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-pyridinyl)Quinoline typically involves the bromination of 2-(4-pyridinyl)Quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-2-(4-pyridinyl)Quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Biaryl compounds
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(4-pyridinyl)Quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(4-pyridinyl)Quinoline involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process in cancer cells. It may also inhibit specific enzymes, thereby affecting metabolic pathways crucial for the survival of pathogens.
Vergleich Mit ähnlichen Verbindungen
2-(4-Pyridinyl)Quinoline: Lacks the bromine substitution, resulting in different reactivity and biological activity.
8-Chloro-2-(4-pyridinyl)Quinoline: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties and applications.
8-Methyl-2-(4-pyridinyl)Quinoline: Substitution with a methyl group, affecting its steric and electronic characteristics.
Uniqueness: 8-Bromo-2-(4-pyridinyl)Quinoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C14H9BrN2 |
|---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
8-bromo-2-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-3-1-2-11-4-5-13(17-14(11)12)10-6-8-16-9-7-10/h1-9H |
InChI-Schlüssel |
PXFHGWLEXWSAFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


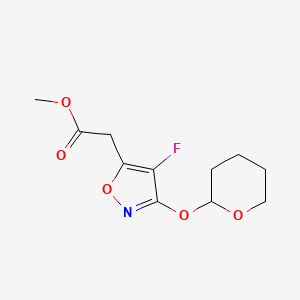
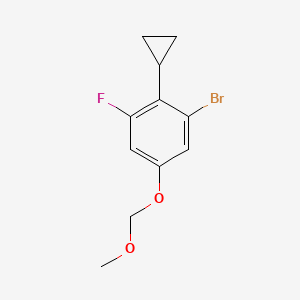
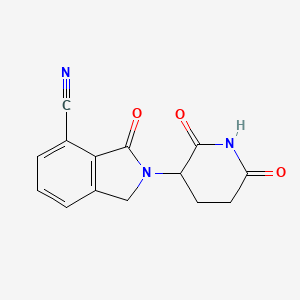
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)



![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
